3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
Overview
Description
3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and an oxoethyl group attached to the benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzofuran ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Benzofuran derivatives, including this compound, have shown promise as inhibitors of certain enzymes and receptors, making them potential candidates for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzofuran-1(3H)-one: Lacks the 4-chlorophenyl and oxoethyl groups, resulting in different chemical and biological properties.
4-Chlorobenzofuran: Contains a chlorophenyl group but lacks the oxoethyl group, leading to variations in reactivity and biological activity.
2-(4-Chlorophenyl)benzofuran:
Uniqueness
The presence of both the 4-chlorophenyl and oxoethyl groups in 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one imparts unique chemical properties and biological activities. These functional groups contribute to the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-11-7-5-10(6-8-11)14(18)9-15-12-3-1-2-4-13(12)16(19)20-15/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUXQZIYLYLCEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200522 | |
Record name | 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1(3H)-isobenzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69322-23-2 | |
Record name | 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1(3H)-isobenzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69322-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1(3H)-isobenzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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